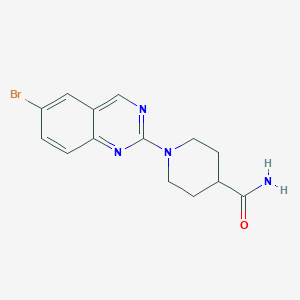

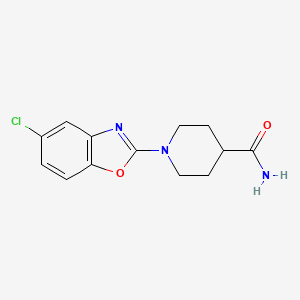

1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Antiviral Applications

The piperidine-4-carboxamide compound has shown promising results in inhibiting human coronaviruses . It has been evaluated for its in vitro activities against human α-coronavirus NL63, β-coronaviruses OC43, and the alpha and delta variants of SARS-CoV-2 in several cell lines . This suggests that it could be a potential candidate for the development of antiviral drugs.

Anticancer Applications

Piperidine derivatives, which include “1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide”, have been utilized in different ways as anticancer agents . They have shown a wide variety of biological activities and are being utilized in different therapeutic applications .

Antimicrobial Applications

Piperidine derivatives have also been used as antimicrobial agents . Their broad spectrum of biological activities makes them a key component in the production of drugs .

Analgesic Applications

Piperidine derivatives have been used as analgesic agents . They have shown promising results in pain management, making them a potential candidate for the development of new analgesic drugs .

Anti-inflammatory Applications

Piperidine derivatives have been used as anti-inflammatory agents . They have shown promising results in managing inflammation, suggesting their potential use in the development of new anti-inflammatory drugs .

Antipsychotic Applications

Piperidine derivatives have been used as antipsychotic agents . They have shown promising results in managing psychotic disorders, suggesting their potential use in the development of new antipsychotic drugs .

Mécanisme D'action

Target of Action

The primary target of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide, also known as Piperidine-4-Carboxamides, is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .

Mode of Action

Piperidine-4-Carboxamides interact with DNA gyrase, inhibiting the enzyme’s activity . This interaction disrupts the supercoiling process, which is crucial for DNA replication and transcription in bacteria . The inhibition of DNA gyrase leads to DNA damage, similar to the action of fluoroquinolones .

Biochemical Pathways

The inhibition of DNA gyrase affects the DNA replication and transcription pathways in bacteria . This disruption can lead to the cessation of these processes, resulting in bacterial cell death .

Pharmacokinetics

It has been shown to have antiviral activity in vitro against human α- coronavirus nl63, β-coronaviruses oc43, and the alpha and delta variants of sars-cov-2 . More research is needed to understand its ADME properties and their impact on bioavailability.

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation due to the disruption of DNA replication and transcription . This can lead to bacterial cell death, making it a potential candidate for antimicrobial therapy .

Action Environment

The action of 1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide can be influenced by various environmental factors. For instance, the presence of other bacteria and the specific strain of bacteria can affect the compound’s efficacy . Additionally, the pH, temperature, and presence of other compounds can influence its stability and action . More research is needed to fully understand how these and other environmental factors influence the compound’s action, efficacy, and stability.

Orientations Futures

While specific future directions for “1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide” are not mentioned, research into similar compounds like piperidine-4-carboxamides continues to be an active area of study . These compounds have shown potential in various areas, including as potential therapeutic agents and as inhibitors of human coronaviruses .

Propriétés

IUPAC Name |

1-(6-bromoquinazolin-2-yl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN4O/c15-11-1-2-12-10(7-11)8-17-14(18-12)19-5-3-9(4-6-19)13(16)20/h1-2,7-9H,3-6H2,(H2,16,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRQLYWSUJAXUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Bromoquinazolin-2-yl)piperidine-4-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-({4-[4-(propan-2-yl)piperazin-1-yl]but-2-yn-1-yl}oxy)piperidin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6460353.png)

![5-methoxy-2-({1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6460354.png)

![4-[1-(5-chloro-1,3-benzoxazol-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460358.png)

![5-bromo-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460363.png)

![N-[1-(3-cyano-6-methylpyridin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B6460391.png)

![4-[1-(6-chloroquinoxalin-2-yl)azetidin-3-yl]piperazin-2-one](/img/structure/B6460393.png)

![2-(4-{[(4-cyanopyridin-2-yl)oxy]methyl}piperidin-1-yl)-6-methylpyridine-3-carbonitrile](/img/structure/B6460394.png)

![5-bromo-N-methyl-2-(methylsulfanyl)-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B6460402.png)

![N-ethyl-6-methyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6460409.png)

![N-ethyl-4-methyl-6-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6460411.png)